2-Methyl-4-phenoxybenzoic acid

Overview

Description

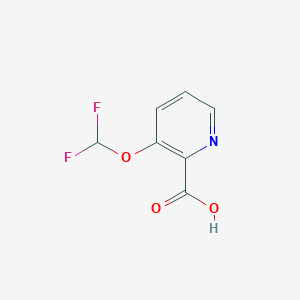

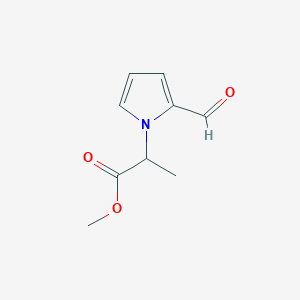

2-Methyl-4-phenoxybenzoic acid is a white powder that belongs to the class of carboxylic acids. It has a molecular formula of C14H12O3 and a molecular weight of 228.24 g/mol .

Molecular Structure Analysis

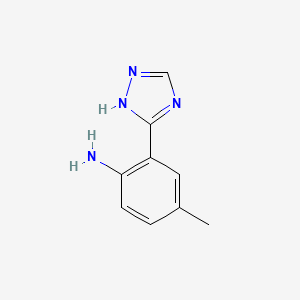

The molecular structure of 2-Methyl-4-phenoxybenzoic acid consists of a benzene ring substituted with a phenoxy group and a carboxylic acid group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

2-Methyl-4-phenoxybenzoic acid is a white powder. The exact physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results .Scientific Research Applications

Agriculture: Herbicide Development

2-Methyl-4-phenoxybenzoic acid: is structurally related to phenoxy herbicides like 2,4-D and MCPA, which are widely used in agriculture . Its potential as a precursor or an active ingredient in developing new herbicides to control broadleaf weeds is significant. Research in this area focuses on synthesizing derivatives that are more effective, less toxic to non-target species, and environmentally friendly.

Medicine: Therapeutic Agent Synthesis

In the medical field, 2-Methyl-4-phenoxybenzoic acid could serve as a building block for synthesizing compounds with therapeutic properties . It may be used to create novel molecules that can be evaluated for their efficacy in treating various diseases, including cancer, inflammation, and bacterial infections.

Environmental Science: Bioremediation

This compound is related to phenoxyacetic acid herbicides, which have been identified as emerging environmental contaminants . Research into the bioremediation of environments contaminated with similar compounds is crucial. 2-Methyl-4-phenoxybenzoic acid could be used to study the degradation pathways and develop microbial or plant-based methods to detoxify contaminated sites.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 2-Methyl-4-phenoxybenzoic acid can be used as a standard in chromatographic analysis to identify and quantify similar compounds in various samples. Its well-defined structure and properties make it suitable for method development and validation in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Material Science: Polymer Synthesis

The compound’s aromatic structure makes it a candidate for synthesizing advanced polymers with specific properties, such as increased strength or chemical resistance . Research in material science could explore its incorporation into polymeric chains, potentially leading to new materials for industrial applications.

Biochemistry Research: Biomarker Discovery

2-Methyl-4-phenoxybenzoic acid: and its derivatives could be synthesized and used in reverse metabolomics studies to identify potential biomarkers in biological systems . This approach can help uncover uncharted biochemistry and provide insights into metabolic processes associated with health and disease.

properties

IUPAC Name |

2-methyl-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINTXXPQWRCNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenoxybenzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)

![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)

![3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1427873.png)

![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)